molecular formula C23H17NOS B3520318 (3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one

(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one

Cat. No.: B3520318
M. Wt: 355.5 g/mol
InChI Key: LMNDBKWRNYDFGL-LFIBNONCSA-N
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Description

(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one is a complex organic compound with a unique structure that includes a benzo[a]phenanthridinone core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylthiophene-2-carbaldehyde with a benzo[a]phenanthridinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. For example, its interaction with DNA may inhibit replication or transcription, while binding to proteins could alter enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    tert-Butyl carbamate: Shares some structural similarities but has different chemical properties and applications.

    4-Chloromethcathinone: A stimulant with a different core structure but some overlapping synthetic routes.

Uniqueness

(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one is unique due to its combination of a benzo[a]phenanthridinone core and a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[(4-methylthiophen-2-yl)methylidene]-1,2-dihydrobenzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NOS/c1-14-10-17(26-13-14)11-16-6-8-19-20(23(16)25)12-24-21-9-7-15-4-2-3-5-18(15)22(19)21/h2-5,7,9-13H,6,8H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDBKWRNYDFGL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=C2CCC3=C4C(=NC=C3C2=O)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)/C=C/2\CCC3=C4C(=NC=C3C2=O)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one
Reactant of Route 2
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one
Reactant of Route 3
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one
Reactant of Route 4
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one
Reactant of Route 5
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one
Reactant of Route 6
(3E)-3-[(4-Methylthiophen-2-YL)methylidene]-1H,2H,3H,4H-benzo[A]phenanthridin-4-one

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